Cas no 24867-04-7 (2-(4-Chlorophenyl)methylpentanedioic Acid)

2-(4-Chlorophenyl)methylpentanedioic Acid is a chlorinated aromatic dicarboxylic acid derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a 4-chlorophenyl group attached to a glutaric acid backbone, provides versatility in chemical modifications, making it useful for constructing complex molecules. The compound's dicarboxylic functionality allows for further derivatization, enabling the formation of esters, amides, or other functionalized products. Its chlorophenyl moiety may enhance lipophilicity, potentially improving bioavailability in drug development. The product is typically characterized by high purity and stability, ensuring consistent performance in synthetic applications. Proper handling and storage are recommended due to its acidic nature.
2-(4-Chlorophenyl)methylpentanedioic Acid structure
24867-04-7 structure
Product name:2-(4-Chlorophenyl)methylpentanedioic Acid
CAS No:24867-04-7
MF:C12H13ClO4
MW:256.682223081589
CID:2199637

2-(4-Chlorophenyl)methylpentanedioic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-chlorophenyl)methyl]pentanedioic acid
    • 2-p-Chlorbenzylglutarsaeure
    • NE46334
    • Z1270387230
    • 2-(4-Chlorophenyl)methylpentanedioic Acid
    • Inchi: 1S/C12H13ClO4/c13-10-4-1-8(2-5-10)7-9(12(16)17)3-6-11(14)15/h1-2,4-5,9H,3,6-7H2,(H,14,15)(H,16,17)
    • InChI Key: WRYLMBSIVXCOPU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CC(C(=O)O)CCC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 272
  • Topological Polar Surface Area: 74.6

2-(4-Chlorophenyl)methylpentanedioic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C613843-25mg
2-[(4-Chlorophenyl)methyl]pentanedioic Acid
24867-04-7
25mg
$ 70.00 2022-06-06
TRC
C613843-250mg
2-[(4-Chlorophenyl)methyl]pentanedioic Acid
24867-04-7
250mg
$ 365.00 2022-06-06
Enamine
EN300-76278-1.0g
2-[(4-chlorophenyl)methyl]pentanedioic acid
24867-04-7 95.0%
1.0g
$470.0 2025-03-21
Enamine
EN300-76278-0.5g
2-[(4-chlorophenyl)methyl]pentanedioic acid
24867-04-7 95.0%
0.5g
$353.0 2025-03-21
1PlusChem
1P01AIGF-50mg
2-[(4-chlorophenyl)methyl]pentanedioic acid
24867-04-7 95%
50mg
$133.00 2025-03-19
1PlusChem
1P01AIGF-1g
2-[(4-chlorophenyl)methyl]pentanedioic acid
24867-04-7 95%
1g
$558.00 2025-03-19
1PlusChem
1P01AIGF-2.5g
2-[(4-chlorophenyl)methyl]pentanedioic acid
24867-04-7 95%
2.5g
$1203.00 2024-05-21
1PlusChem
1P01AIGF-100mg
2-[(4-chlorophenyl)methyl]pentanedioic acid
24867-04-7 95%
100mg
$182.00 2025-03-19
Aaron
AR01AIOR-2.5g
2-[(4-chlorophenyl)methyl]pentanedioic acid
24867-04-7 95%
2.5g
$1295.00 2023-12-14
A2B Chem LLC
AV69295-1g
2-[(4-chlorophenyl)methyl]pentanedioic acid
24867-04-7 95%
1g
$530.00 2024-04-20

Additional information on 2-(4-Chlorophenyl)methylpentanedioic Acid

Professional Introduction to 2-(4-Chlorophenyl)methylpentanedioic Acid (CAS No. 24867-04-7)

2-(4-Chlorophenyl)methylpentanedioic Acid, chemically designated as 2-(4-chlorophenyl)methylpentanedioic acid, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. With a CAS number of 24867-04-7, this molecule has garnered attention due to its structural complexity and potential applications in drug development. The compound features a pentanedioic acid backbone, which is a well-known moiety in medicinal chemistry, often employed for its ability to interact with biological targets through multiple hydrogen bonding interactions.

The presence of a 4-chlorophenyl substituent at the second carbon of the pentanedioic acid chain introduces unique electronic and steric properties to the molecule. This chloro-substituted aromatic ring can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors. In recent years, the integration of halogenated aromatic compounds into drug candidates has been extensively studied, owing to their enhanced bioavailability and improved pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Studies have shown that the 4-chlorophenyl group in 2-(4-chlorophenyl)methylpentanedioic acid can engage in π-stacking interactions with aromatic residues in protein targets, which is a critical factor in drug-receptor binding. This insight has been leveraged to design novel inhibitors targeting various therapeutic areas, including oncology and inflammatory diseases.

The pentanedioic acid moiety, also known as a diacid group, is particularly interesting due to its dual carboxylic functionality. This feature allows for multiple points of interaction with biological targets, enhancing the compound's potential as a pharmacophore. For instance, diacid compounds have been reported to exhibit inhibitory activity against enzymes such as matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis and tissue degradation.

In the realm of drug discovery, 2-(4-chlorophenyl)methylpentanedioic acid has been explored as a precursor for more complex molecules. Its structural framework can be modified through various chemical transformations, such as esterification or amidation, to generate derivatives with tailored biological activities. For example, researchers have synthesized analogs of this compound that exhibit potent anti-inflammatory properties by modulating cytokine production pathways.

The synthesis of 2-(4-chlorophenyl)methylpentanedioic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by oxidation and hydrolysis steps. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability, making it feasible to produce larger quantities of this compound for both research and industrial purposes.

Evaluation of the pharmacological properties of 2-(4-chlorophenyl)methylpentanedioic acid has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit the activity of key enzymes involved in disease pathways. Additionally, cell-based models have shown that this compound can modulate signaling cascades relevant to neurodegenerative disorders, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease.

The impact of stereochemistry on the biological activity of 2-(4-chlorophenyl)methylpentanedioic acid has also been a focus of recent research. Studies indicate that enantiomeric purity plays a crucial role in determining the efficacy and safety of drug candidates. Chiral resolution techniques have been applied to isolate individual enantiomers, allowing for detailed investigation of their distinct pharmacological profiles.

The environmental and regulatory considerations associated with 2-(4-chlorophenyl)methylpentanedioic acid are also important aspects of its application in pharmaceutical development. Efforts have been made to develop sustainable synthetic methodologies that minimize waste generation and hazardous byproducts. Furthermore, compliance with regulatory guidelines ensures that the compound can be safely used in both research and commercial settings.

In conclusion, 2-(4-chlorophenyl)methylpentanedioic acid (CAS No. 24867-04-7) represents a valuable scaffold in medicinal chemistry with diverse applications across multiple therapeutic areas. Its unique structural features and potential for derivatization make it an attractive candidate for further exploration in drug discovery programs. As research continues to uncover new insights into its biological activities and synthetic methodologies, this compound is poised to contribute significantly to the development of novel therapeutic agents.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司